2-Propanol, 1-(diethylamino)-3-(dimethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Dimethylamino-2-propanol can be synthesized through the reaction of dimethylamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield. The reaction can be represented as follows:
C3H6O+(CH3)2NH→C5H13NO
Industrial Production Methods
In industrial settings, the production of 1-Dimethylamino-2-propanol involves large-scale reactors where the reaction between dimethylamine and propylene oxide is carried out. The process is optimized for high yield and purity, and the product is typically distilled to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Dimethylamino-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the substitution process.
Major Products Formed
Oxidation: Produces corresponding oxides and ketones.
Reduction: Produces simpler amines and alcohols.
Substitution: Produces various substituted amines and alcohols.
Scientific Research Applications
1-Dimethylamino-2-propanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Dimethylamino-2-propanol involves its interaction with molecular targets such as enzymes and receptors. It acts as a neutralizing agent by reacting with acidic compounds to form salts and water. In biological systems, it inhibits choline uptake, which can affect neurotransmitter synthesis and release .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoethanol (DMAE): Similar in structure but with different functional groups.
Diethylaminoethanol (DEAE): Similar in structure but with different alkyl groups.
Triethanolamine (TEA): Contains three hydroxyl groups instead of one.
Uniqueness
1-Dimethylamino-2-propanol is unique due to its low boiling point and its dual functionality as both an amine and an alcohol. This makes it versatile for various industrial and pharmaceutical applications .
Properties
CAS No. |
62469-52-7 |
---|---|
Molecular Formula |
C9H22N2O |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-(diethylamino)-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C9H22N2O/c1-5-11(6-2)8-9(12)7-10(3)4/h9,12H,5-8H2,1-4H3 |
InChI Key |
HNBXDOLDRLALPT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(CN(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.